6-(2-chloro-butyryl)-3H-benzoxazol-2-one
Description
Properties
Molecular Formula |
C11H10ClNO3 |
|---|---|
Molecular Weight |
239.65 g/mol |
IUPAC Name |
6-(2-chlorobutanoyl)-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C11H10ClNO3/c1-2-7(12)10(14)6-3-4-8-9(5-6)16-11(15)13-8/h3-5,7H,2H2,1H3,(H,13,15) |
InChI Key |
MNHZYPYSSKATGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=CC2=C(C=C1)NC(=O)O2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Benzoxazolone derivatives vary primarily in their substituents at the 6-position, which significantly affect their biological and physicochemical properties. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups (EWGs): Compound 4, with a trifluoromethyl group, exhibits the highest cytotoxicity (CC50 = 0.15 µM) against the HSC-2 oral squamous carcinoma cell line, likely due to enhanced electrophilicity and membrane permeability .
- Electron-Donating Groups (EDGs): Compound 3 (methoxy) and 7 (dimethylamino) show reduced cytotoxicity, suggesting that EDGs may diminish bioactivity by decreasing electrophilic reactivity .
Cytotoxicity and Selectivity
- Potency-Selectivity Expression (PSE): Compound 4 demonstrates a high PSE value, indicating selective toxicity toward cancer cells (HSC-2) over non-malignant cells (HGF, HPLF) . This selectivity is attributed to the trifluoromethyl group’s ability to modulate cellular uptake and target engagement.
- Mechanistic Insights: Propenoyl-substituted benzoxazolones (e.g., Compound 4) may act as tumor cytotoxins by disrupting mitochondrial function or inhibiting CA isoforms involved in pH regulation .
Carbonic Anhydrase Inhibition
- Structure-Activity Relationship (SAR) : Bulky substituents (e.g., trifluoromethyl) enhance CA inhibition compared to smaller groups like methoxy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-(2-chloro-butyryl)-3H-benzoxazol-2-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves benzoxazolone derivatives as precursors, with chloro-butyryl groups introduced via nucleophilic substitution or Friedel-Crafts acylation. Key steps include:
- Precursor preparation : Use of 3H-benzoxazol-2-one derivatives (e.g., 3-benzyl analogs) as starting materials .
- Acylation : Optimize temperature (70–90°C) and solvent polarity (e.g., dichloromethane or DMF) to enhance electrophilic reactivity of the chloro-butyryl group .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol to achieve >95% purity .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Precursor synthesis | Benzoxazolone + benzyl chloride | 78 | 92% |
| Acylation | Chloro-butyryl chloride, DMF, 80°C | 65 | 89% |
| Purification | Ethanol recrystallization | 58 | 99% |
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Structural confirmation relies on:
- Single-crystal X-ray diffraction (SCXRD) : Determines bond lengths (e.g., C–Cl: 1.72–1.75 Å) and torsion angles .
- Spectroscopy :
- ¹H/¹³C NMR : Chloro-butyryl protons resonate at δ 2.5–3.0 ppm (multiplet), and carbonyl carbons at ~170 ppm .
- IR : Stretching frequencies for C=O (1740 cm⁻¹) and C–Cl (550–600 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected reactivity or spectroscopic anomalies)?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Compare computed IR/NMR spectra with experimental data to identify discrepancies .
- Molecular Dynamics (MD) : Simulate solvent interactions to explain solubility differences or unexpected byproducts .
Q. What experimental designs are suitable for studying the environmental degradation pathways of this compound?
- Methodological Answer :
- Hydrolysis Studies : Expose the compound to aqueous buffers (pH 3–10) at 25–50°C. Monitor degradation via LC-MS to identify intermediates (e.g., benzoxazolone or chlorinated byproducts) .
- Photolysis : Use UV-Vis irradiation (λ = 254–365 nm) to assess photodegradation kinetics. Quenching experiments with radical scavengers (e.g., tert-butanol) can elucidate reactive oxygen species (ROS) involvement .
- Data Table :
| Condition | Degradation Half-Life (h) | Major Byproduct |
|---|---|---|
| pH 7, 25°C | 120 | 3H-benzoxazol-2-one |
| UV 254 nm | 12 | Chlorinated quinones |
Q. How can crystallographic data inform the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Analyze SCXRD data (e.g., dihedral angles between benzoxazolone and chloro-butyryl moieties) to correlate conformation with bioactivity .
- Co-crystallization : Co-crystal structures with target enzymes (e.g., cytochrome P450) reveal binding interactions. Modify substituents to optimize hydrogen bonding or van der Waals contacts .
Methodological Guidance for Contradictions
Q. How should researchers address conflicting spectroscopic data between batches of synthesized this compound?
- Stepwise Approach :
Reproducibility Check : Verify reaction conditions (e.g., moisture exclusion, inert atmosphere).
Advanced Characterization : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula and SCXRD to rule out polymorphic variations .
Contaminant Analysis : Employ GC-MS to detect trace solvents or unreacted precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
